molecular formula C26H26N2O5 B11006247 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11006247
M. Wt: 446.5 g/mol
InChI Key: WRFBKCISYCYMAW-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6-(benzyloxy)-1H-indole, which is then reacted with 3,4,5-trimethoxyphenylacetic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    6-(benzyloxy)-1H-indole: A precursor in the synthesis of the target compound, known for its own biological activities.

    3,4,5-trimethoxyphenylacetic acid: Another precursor, used in the synthesis of various indole derivatives.

    Other indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have similar structures and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

2-(6-phenylmethoxyindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C26H26N2O5/c1-30-23-13-20(14-24(31-2)26(23)32-3)27-25(29)16-28-12-11-19-9-10-21(15-22(19)28)33-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,29)

InChI Key

WRFBKCISYCYMAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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